molecular formula C17H17N5S B7535749 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea

1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea

Cat. No. B7535749
M. Wt: 323.4 g/mol
InChI Key: WDELDGFNANZAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is not fully understood. However, it is known that this compound interacts with various biological targets, such as enzymes, receptors, and ion channels. This interaction results in the modulation of various cellular processes, such as cell proliferation, apoptosis, and neurotransmitter release.
Biochemical and Physiological Effects:
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of Enzymes: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to inhibit various enzymes, such as tyrosine kinases and phosphodiesterases.
2. Modulation of Ion Channels: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to modulate various ion channels, such as voltage-gated calcium channels and NMDA receptors.
3. Neuroprotective Effects: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High Potency: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is a highly potent compound, which makes it a valuable tool for studying various biological processes.
2. Selectivity: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is a selective compound, which means that it interacts with specific biological targets without affecting other cellular processes.
Limitations:
1. Solubility: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Stability: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is not very stable and can degrade over time, which can affect the results of experiments.

Future Directions

1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has several potential future directions for scientific research. Some of these include:
1. Development of New Anticancer Agents: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has shown promise as an anticancer agent. Future research could focus on developing new compounds based on this structure that have even greater potency and selectivity.
2. Neurological Disorders: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has shown neuroprotective effects in various models of neurological disorders. Future research could focus on developing new compounds based on this structure that have even greater neuroprotective effects.
3. Infectious Diseases: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has shown antibacterial and antiviral properties. Future research could focus on developing new compounds based on this structure that have even greater antimicrobial activity.
In conclusion, 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is a valuable compound for scientific research. This compound has a wide range of applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea have been discussed in this paper. Future research on this compound could lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis method of 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea involves the reaction of 3-cyclopropylthioureido-pyridine with 6-(chloromethyl)benzimidazole in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.

Scientific Research Applications

1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential use as an anticancer agent.
2. Neurological Disorders: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to have neuroprotective effects in various models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Infectious Diseases: 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been shown to have antibacterial and antiviral properties. This compound has been studied for its potential use as an antimicrobial agent.

properties

IUPAC Name

1-[[6-(benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c23-17(21-13-6-7-13)19-10-12-5-8-16(18-9-12)22-11-20-14-3-1-2-4-15(14)22/h1-5,8-9,11,13H,6-7,10H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDELDGFNANZAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NCC2=CN=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea

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